Solifenacin is a pharmaceutical compound primarily used as a medication for the treatment of overactive bladder. It belongs to a class of drugs known as antimuscarinics, which work by inhibiting the action of acetylcholine on muscarinic receptors in the bladder. This action helps to reduce urinary frequency, urgency, and incontinence.
Solifenacin was first introduced by the pharmaceutical company Astellas Pharma and is marketed under various brand names, including Vesicare. It is typically prescribed in oral tablet form.
The synthesis of Solifenacin involves several steps, typically starting with commercially available starting materials. The process may include:
The synthesis can be complex and may involve multiple reactions, including nucleophilic substitutions and cyclizations, to achieve the desired molecular structure while maintaining high purity levels.
Solifenacin has a complex molecular structure characterized by its unique arrangement of atoms. Its chemical formula is , and it features a bicyclic structure that contributes to its pharmacological activity.
The structure includes a phenyl ring and a quinuclidine moiety, which are essential for its interaction with muscarinic receptors.
Solifenacin can undergo various chemical reactions typical for organic compounds, including:
These reactions are crucial for understanding the stability and shelf-life of the drug, influencing formulation strategies during manufacturing.
Solifenacin acts primarily as an antagonist at muscarinic acetylcholine receptors (specifically M3 receptors) located in the bladder. By blocking these receptors, Solifenacin reduces involuntary contractions of the bladder muscle, leading to decreased urinary urgency and frequency.
Stability studies indicate that Solifenacin maintains its potency over time when stored correctly, which is critical for ensuring therapeutic efficacy.
Scientific Uses:
Solifenacin succinate functions as a competitive antagonist of muscarinic acetylcholine receptors, exhibiting distinct selectivity patterns across receptor subtypes. It demonstrates the highest binding affinity for the muscarinic receptor subtype 3 (M3), with a dissociation constant (Ki) of 8.0 nM, followed by moderate affinity for muscarinic receptor subtype 1 (M1; Ki = 7.6 nM) and lower affinity for muscarinic receptor subtype 2 (M2; Ki = 6.9 nM) [3] [10]. This pharmacological profile arises from solifenacin’s molecular structure—a tertiary amine featuring a rigid quinuclidinyl group and a tetrahydroisoquinoline carbamate moiety—which optimizes interactions with the orthosteric binding site of M3 receptors [10]. In vitro radioligand binding assays reveal that solifenacin’s M3 affinity is approximately 25-fold greater than its M2 affinity, a selectivity ratio superior to older antimuscarinics like oxybutynin (which exhibits only 2-fold M3:M2 selectivity) [3] [5]. Crucially, solifenacin metabolites contribute minimally to receptor antagonism, preserving this selectivity profile during clinical use [1].
Table 1: Muscarinic Receptor Binding Affinities of Solifenacin
Receptor Subtype | Tissue Localization | Solifenacin Ki (nM) | Selectivity Ratio (vs. M3) |
---|---|---|---|
M3 | Detrusor smooth muscle | 8.0 | 1.0 |
M1 | CNS, autonomic ganglia | 7.6 | 1.05 |
M2 | Cardiac sinoatrial node | 6.9 | 0.12 |
Data derived from recombinant human receptor studies [3] [10].
In human detrusor smooth muscle, M3 receptors constitute approximately 20% of total muscarinic receptors but mediate over 95% of acetylcholine-induced contractions due to their direct coupling to Gq/11 proteins and phospholipase C-β activation [3] [5]. Solifenacin’s high-affinity binding to M3 receptors involves specific molecular interactions: the protonated quinuclidine nitrogen forms a critical salt bridge with aspartic acid residue (Asp147) in the receptor’s third transmembrane domain, while hydrophobic interactions stabilize the tetrahydroisoquinoline moiety in a conserved aromatic pocket [5]. Kinetic binding studies demonstrate slow dissociation kinetics (koff = 0.028 min⁻¹), prolonging receptor occupancy beyond plasma elimination half-life [1]. This sustained binding underlies solifenacin’s 24-hour duration of action despite once-daily dosing. In M3 receptor knockout mice, solifenacin loses >90% of its inhibitory effect on carbachol-induced detrusor contraction, confirming M3-dependence [5]. Notably, solifenacin does not significantly alter receptor density or affinity during long-term administration, preserving pharmacodynamic efficacy [1].
Solifenacin exhibits clinically relevant tissue selectivity, preferentially inhibiting bladder contractions over salivary secretion. In vitro studies using isolated rat bladder smooth muscle cells and submandibular gland cells demonstrate a 3.6-fold greater potency for inhibiting carbachol-induced calcium mobilization in bladder cells (half maximal inhibitory concentration = 8.12) versus salivary cells (half maximal inhibitory concentration = 7.57) [2]. In vivo functional assays in anesthetized rats reveal dose-dependent inhibition of intravesical pressure elevation (median inhibitory dose = 0.18 mg/kg) with minimal effects on salivation (median inhibitory dose = 0.67 mg/kg), yielding a bladder-to-salivary selectivity ratio of 3.7 [2]. This contrasts with oxybutynin’s near-equivalent effects on both tissues (selectivity ratio = 1.1) [6].
Table 2: Functional Selectivity of Solifenacin in Preclinical Models
Tissue | Functional Endpoint | Solifenacin Median Inhibitory Dose (mg/kg) | Oxybutynin Median Inhibitory Dose (mg/kg) |
---|---|---|---|
Urinary bladder | Carbachol-induced contraction | 0.18 | 0.15 |
Submandibular gland | Carbachol-induced salivation | 0.67 | 0.17 |
Data from rat models measuring in vivo responses [2] [6].
The mechanistic basis for this selectivity involves differential receptor reserve and signaling amplification. Bladder smooth muscle expresses spare M3 receptors (≈75% receptor reserve), enabling solifenacin to achieve functional antagonism at low receptor occupancy. Salivary acini lack significant receptor reserve, requiring near-complete M3 blockade for secretion inhibition [3]. Additionally, histological analyses of rat salivary glands after chronic solifenacin administration show minimal epithelial injury compared to oxybutynin, which induces acinar degeneration and CXCL10 chemokine upregulation—a molecular marker of salivary inflammation [6].
Beyond neuronal acetylcholine, solifenacin modulates non-neuronal acetylcholine signaling originating from urothelial and interstitial cells. Human urothelium synthesizes acetylcholine via carnitine acetyltransferase (CarAT), releasing it basolaterally during bladder filling [7]. Solifenacin (1–10 μM) reduces stretch-induced ATP release from cultured human urothelial cells by 40–65%, attenuating purinergic activation of suburothelial afferent nerves [1]. In cytokine-stimulated urothelial cells, solifenacin suppresses nuclear factor kappa B translocation, reducing interleukin-6 and chemokine (C-C motif) ligand 2 production by 50–70% at therapeutically relevant concentrations [7]. This anti-inflammatory effect may contribute to therapeutic efficacy in overactive bladder syndromes involving urothelial dysfunction.
Furthermore, solifenacin inhibits acetylcholine-mediated autocrine loops in bladder interstitial cells. These cells express M3 receptors coupled to inositol trisphosphate-dependent calcium oscillations that propagate detrusor excitability. Solifenacin (100 nM) reduces oscillation frequency by 80% in ex vivo human bladder strips, interrupting this non-neuronal excitatory pathway [1] [7]. The drug’s lipophilicity (log P = 2.1) facilitates tissue penetration, achieving bladder concentrations 5-fold higher than plasma within 4 hours post-dose [1], optimizing modulation of both neuronal and non-neuronal acetylcholine signaling networks.
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: